
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate, also known as DMAC, is a versatile and important chemical compound in organic chemistry. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. DMAC possesses a unique structure that makes it an excellent candidate for various chemical reactions.
作用机制
The mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is not well understood. However, it is believed that methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate reacts with various functional groups in the target molecule and forms covalent bonds. This covalent bond formation leads to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer activity by inhibiting the growth of cancer cells. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has been shown to have antibacterial activity by inhibiting the growth of various bacteria.
实验室实验的优点和局限性
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is stable under various reaction conditions and can be used in a wide range of chemical reactions. However, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is highly toxic and carcinogenic, which limits its use in certain lab experiments.
未来方向
There are several future directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate research. One direction is the development of new synthetic methods for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate. Another direction is the investigation of the mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate. Additionally, the development of new pharmaceuticals and agrochemicals based on methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is another future direction. Finally, the exploration of the potential environmental and health effects of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is an important future direction.
Conclusion:
In conclusion, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is an important chemical compound in organic chemistry. It has numerous scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments but also has limitations due to its toxicity. Future research directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate include the development of new synthetic methods, investigation of the mechanism of action, and exploration of potential environmental and health effects.
合成方法
The synthesis of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate can be achieved through a variety of methods. The most common method involves the reaction of methyl acrylate and tert-butyl nitrite in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction proceeds through a radical mechanism and yields methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate with high purity. Other methods include the reaction of methyl acrylate with sodium azide and the reaction of methyl acrylate with hydrazine.
科学研究应用
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has found numerous applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is also used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is used in the synthesis of fine chemicals such as fragrances and flavors.
属性
CAS 编号 |
116471-08-0 |
|---|---|
产品名称 |
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)7(4)6(8)9-3/h4-5H,1-3H3/t4-,5+,7? |
InChI 键 |
XIGIKLJRAHYDGZ-VAPWPJCZSA-N |
手性 SMILES |
C[C@@H]1[C@@H](N1C(=O)OC)C |
SMILES |
CC1C(N1C(=O)OC)C |
规范 SMILES |
CC1C(N1C(=O)OC)C |
同义词 |
1-Aziridinecarboxylic acid, 2,3-dimethyl-, methyl ester, (2R,3S)-rel- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




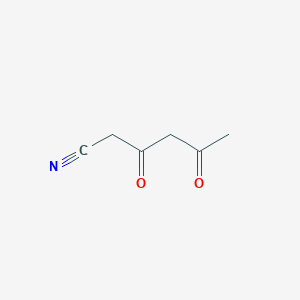
![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
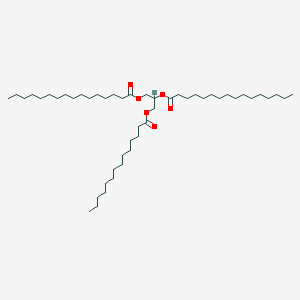
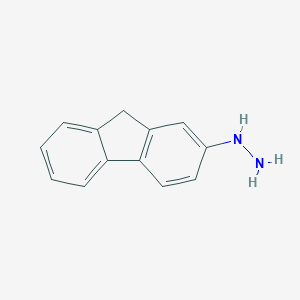

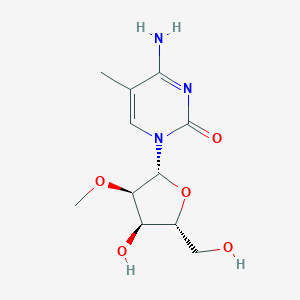

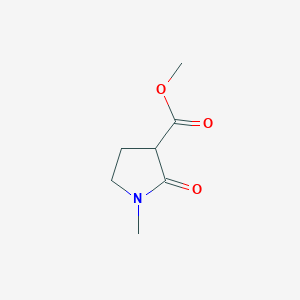
![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)
![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)